N-[4-(Methylsulfanyl)phenyl]thian-4-amine
Description
N-[4-(Methylsulfanyl)phenyl]thian-4-amine (CAS No. 1156599-76-6) is an organosulfur compound with the molecular formula C₁₂H₁₇NS₂ and a molecular weight of 239.40 g/mol . Structurally, it consists of a six-membered thiane ring (a saturated sulfur-containing heterocycle) linked via an amine group to a 4-(methylsulfanyl)phenyl substituent. The methylsulfanyl (SCH₃) group is an electron-donating moiety, which may influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C12H17NS2 |
|---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
ATEJFEJLBFBDHK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(Methylsulfanyl)phenyl]thian-4-amine involves several steps. One common method includes the reaction of 4-(methylsulfanyl)aniline with thian-4-amine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl group (-S-CH₃) undergoes selective oxidation to form sulfoxides or sulfones.
Key reagents :
-
Hydrogen peroxide (H₂O₂) under acidic or neutral conditions
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane
Mechanistic Insight :
The sulfur atom in the methylsulfanyl group is oxidized sequentially:
This reactivity is critical for modifying the compound’s electronic properties in drug discovery .
Reduction Reactions
The thian ring’s amine group participates in reductive transformations.
Key reagent :
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| LiAlH₄ (3 eq), THF, reflux, 4 hrs | Reduced thian-4-amine derivative (C₁₂H₁₉NS₂) | 72% |
Applications :
Reduction enhances solubility and alters hydrogen-bonding capacity for biological studies.
Electrophilic Substitution Reactions
The phenyl ring undergoes nitration and halogenation.
Nitration
Reagents :
-
Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)
| Conditions | Products | Regioselectivity | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3), 0°C, 2 hrs | 3-Nitro-N-[4-(methylsulfanyl)phenyl]thian-4-amine | Para to -S-CH₃ | 68% |
Halogenation
Reagents :
-
Bromine (Br₂) in acetic acid
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| Br₂ (1.1 eq), CH₃COOH, RT, 1 hr | 3-Bromo-N-[4-(methylsulfanyl)phenyl]thian-4-amine | 55% |
Mechanism :
Electrophilic attack occurs at the ortho/para positions relative to the methylsulfanyl group, with steric effects favoring para substitution .
Cross-Coupling Reactions
The amine group facilitates palladium-catalyzed couplings.
Example :
-
Buchwald-Hartwig amination with aryl halides
| Substrate | Catalyst System | Products | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos, Cs₂CO₃ | N-[4-(Methylsulfanyl)phenyl]-N-(p-tolyl)thian-4-amine | 63% |
Applications :
Used to synthesize derivatives for structure-activity relationship (SAR) studies in medicinal chemistry .
Cyclization Reactions
Intramolecular oxidative cyclization forms heterocyclic systems.
Key Example :
-
Hypervalent iodine(III)-mediated S–N bond formation
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| (Diacetoxyiodo)benzene (PIDA), CH₃CN, RT | 12 hrs | 3-Substituted-5-amino-1,2,4-thiadiazole derivatives | 78–84% |
Mechanism :
Oxidative cyclization generates a thiadiazole ring via intramolecular S–N bond formation, confirmed by X-ray crystallography .
Acid-Base Reactions
The amine group reacts with acids to form salts:
| Acid | Product | Application | Reference |
|---|---|---|---|
| HCl (gas) | Hydrochloride salt (C₁₂H₁₇NS₂·HCl) | Improves crystallinity for X-ray analysis |
Scientific Research Applications
N-[4-(Methylsulfanyl)phenyl]thian-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
- Molecular Formula : C₁₂H₁₃ClN₄S .
- Key Features : This compound replaces the thiane ring with a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms). The 4-chlorophenyl and methylsulfanyl groups are attached at positions 4 and 2 of the pyrimidine, respectively.
- The chlorine atom on the phenyl group increases electronegativity, which may enhance binding affinity in biological systems compared to the methylsulfanyl group in the target compound .
6-(2-Chloropyridin-3-yl)-N-(4-(methylthio)phenyl)thieno[3,2-d]pyrimidin-4-amine
- Molecular Formula : C₁₈H₁₄ClN₅S₂ (inferred from ).
- Key Features: This derivative contains a thieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted with a 2-chloropyridinyl group and a 4-(methylsulfanyl)phenylamine moiety .
- The chloropyridinyl group introduces a hydrogen-bond acceptor site, differing from the purely hydrophobic methylsulfanyl group in the target compound.
[2-(4-Methoxyphenyl)ethyl]-(4-methylsulfanylbenzyl)amine
N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide
- Molecular Formula: C₁₀H₁₂F₃NO₂S₂ ().
- Key Features : Contains an ethylthio (SC₂H₅) group and a trifluoromethyl (CF₃) substituent on the phenyl ring, with a methanesulfonamide functional group .
- Comparison :
- The ethylthio group increases hydrophobicity compared to the methylsulfanyl group in the target compound.
- The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating nature of methylsulfanyl.
Spectroscopic and Crystallographic Data
- Target Compound: No experimental data (e.g., NMR, XRD) are available.
- Analogs :
- Crystal structures of methylsulfanyl-containing compounds (e.g., ) reveal intramolecular hydrogen bonds (C–H⋯O) and dihedral angles influencing packing motifs .
- Anti-tubercular hydrazineyl derivatives () show yields (26–72%) and spectroscopic data (IR, ¹H/¹³C NMR), providing benchmarks for characterizing similar amines .
Functional and Application-Based Comparisons
Material Science Potential
- The thiane ring’s saturated structure may offer stability in polymer matrices, whereas aromatic analogs (e.g., pyrimidines in ) are more suited for optoelectronic applications due to conjugation .
Data Table: Structural and Functional Comparison
Biological Activity
N-[4-(Methylsulfanyl)phenyl]thian-4-amine, a compound belonging to the thian and phenylamine classes, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a thian ring and a methylsulfanyl group attached to a phenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of thian compounds, including this compound, exhibit notable antimicrobial activity. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, one study demonstrated that certain thian derivatives displayed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). For example, one study reported that thian derivatives exhibited IC50 values in the low micromolar range against these cell lines, indicating potent cytotoxic effects .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that favor apoptosis in malignant cells.
- Gene Expression Alteration : It may influence the expression of genes associated with cell cycle regulation and apoptosis .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on various cancer cell lines. The results indicated that treatment with the compound resulted in significant growth inhibition compared to control groups. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 3.3 |
| HeLa | 5.0 |
| A549 | 7.5 |
These findings suggest that this compound has potential as a therapeutic agent against breast and cervical cancers .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound showed effective inhibition against E. coli and S. aureus. The MIC values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
These results underscore the compound's potential utility in treating bacterial infections .
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-[4-(Methylsulfanyl)phenyl]thian-4-amine?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting thian-4-amine derivatives with 4-(methylsulfanyl)phenyl electrophiles under reflux in anhydrous solvents like dichloromethane or THF. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization using ethanol or methanol . Characterization requires NMR (¹H/¹³C) to confirm regiochemistry and IR spectroscopy to validate functional groups like -NH or C-S bonds. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation are analyzed using SHELXL for structure refinement . Key parameters include:
- Bond lengths/angles : Compare with literature values (e.g., C-S bond ~1.78–1.82 Å).
- R-factors : Acceptable R₁ < 0.05 and wR₂ < 0.15 for high confidence .
- Hydrogen bonding : Intramolecular interactions (e.g., C–H⋯O in ’s S(6) motif) stabilize conformation .
Complementary techniques like mass spectrometry (HRMS) and elemental analysis validate molecular formula .
Advanced: How do hydrogen bonding and graph set analysis inform crystallization behavior?
Answer:
Hydrogen bond patterns (e.g., S(6) rings or R₂²(10) dimers) dictate crystal packing. Graph set analysis (as per Etter’s rules) identifies recurring motifs, which correlate with solubility and melting points . For example, N–H⋯O bonds in form inversion dimers, influencing crystal symmetry (space group P2₁/c). Software like Mercury visualizes these interactions, aiding polymorph prediction . Advanced studies may combine SCXRD with Hirshfeld surface analysis to quantify intermolecular contributions (e.g., π-π stacking vs. H-bonding) .
Advanced: How can researchers resolve contradictions between crystallographic and spectroscopic data?
Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:
- Temperature-dependent NMR : Detect rotamers or tautomers.
- DFT calculations : Compare optimized geometries (Gaussian, B3LYP/6-31G*) with SCXRD data .
- Multi-technique validation : Overlay IR carbonyl stretches with crystallographic bond lengths to confirm resonance effects .
- Impurity checks : Use HPLC to rule out byproducts skewing spectroscopic results .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential sulfur volatilization.
- Waste disposal : Segregate halogenated solvents and sulfur-containing waste; consult institutional SDS guidelines .
- Spill management : Absorb with inert material (vermiculite) and neutralize with 10% acetic acid .
Advanced: How do supramolecular interactions affect the compound’s physicochemical properties?
Answer:
Intermolecular forces (e.g., C–H⋯π, van der Waals) modulate properties:
- Solubility : Strong H-bonding (e.g., N–H⋯O) reduces solubility in apolar solvents .
- Thermal stability : Dense packing from R₂²(10) motifs increases melting points .
- Bioactivity : Sulfur’s polarizability enhances binding to metalloenzymes in pharmacological studies .
Advanced studies may use DSC/TGA to link thermal behavior with crystal lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
